
AMG-8718
Übersicht
Beschreibung
AMG-8718 ist ein potenter, selektiver und oral aktiver Inhibitor des Beta-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzyms 1 (BACE1). Dieses Enzym spielt eine entscheidende Rolle bei der Produktion von Amyloid-beta-Peptiden, die an der Pathogenese der Alzheimer-Krankheit beteiligt sind. Durch die Hemmung von BACE1 reduziert this compound die Spiegel von Amyloid-beta-Peptiden in der Cerebrospinalflüssigkeit und im Gehirn signifikant, was es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit macht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Typischerweise werden organische Lösungsmittel, Katalysatoren und spezifische Reaktionstemperaturen und -zeiten verwendet, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AMG-8718 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AMG-8718 unterliegt im Körper hauptsächlich Stoffwechselreaktionen, einschließlich Oxidation und Reduktion. Diese Reaktionen werden durch Leberenzyme vermittelt und führen zur Bildung verschiedener Metaboliten .
Häufige Reagenzien und Bedingungen: Die Stoffwechselreaktionen von this compound umfassen gängige biologische Reagenzien wie Cytochrom-P450-Enzyme. Diese Reaktionen finden typischerweise unter physiologischen Bedingungen statt, einschließlich Körpertemperatur und pH-Wert .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Stoffwechselreaktionen von this compound gebildet werden, umfassen hydroxylierte und demethylierte Metaboliten. Diese Metaboliten werden weiter verarbeitet und schließlich aus dem Körper ausgeschieden .
Wissenschaftliche Forschungsanwendungen
Applications in Scientific Research
AMG-8718 has several applications across various fields:
Chemistry
- Tool Compound : Used to study BACE1 inhibition and its effects on amyloid-beta production.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions, leading to derivatives with varying pharmacological properties.
Biology
- Cellular Models : Investigated in cellular models to understand BACE1's role in neurodegenerative disorders.
- Animal Studies : Utilized in rat models to assess its pharmacodynamic effects on cerebrospinal fluid and brain amyloid-beta levels.
Medicine
- Therapeutic Investigations : Explored as a potential treatment for Alzheimer’s disease.
- Toxicity Studies : Notable findings include retinal thinning observed in toxicity studies, attributed to off-target effects impacting phagolysosomal function in retinal cells.
Industry
- Diagnostic Tools Development : Employed in developing assays for detecting BACE1 activity.
Case Study 1: Pharmacodynamic Model
In a rat pharmacodynamic model, this compound produced robust and sustained reductions in both cerebrospinal fluid and brain amyloid-beta levels. This study highlighted the compound's potential efficacy as an Alzheimer’s treatment .
Case Study 2: Toxicity Assessment
A 1-month toxicity study revealed retinal thinning linked to this compound administration. Investigations indicated that this effect was due to impaired phagolysosomal function, leading to photoreceptor dysfunction. These findings underscore the need for further studies to understand the compound's safety profile .
Wirkmechanismus
AMG-8718 exerts its effects by selectively inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. By blocking this cleavage, this compound reduces the production of amyloid-beta peptides, which are known to form plaques in the brains of Alzheimer’s disease patients. The inhibition of BACE1 by this compound involves binding to the active site of the enzyme, preventing it from interacting with APP .
Vergleich Mit ähnlichen Verbindungen
- LY2811376
- MK-8931 (Verubecestat)
- AZD3293 (Lanabecestat)
- E2609 (Elenbecestat)
Comparison: AMG-8718 is unique in its balanced profile of potency, selectivity, and oral bioavailability. Compared to other BACE1 inhibitors, this compound has shown robust and sustained reductions in amyloid-beta levels in preclinical models. like other BACE1 inhibitors, it has been associated with off-target effects, such as ocular toxicity, which is a common challenge in the development of BACE1 inhibitors .
Biologische Aktivität
AMG-8718 is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), primarily developed for the treatment of Alzheimer's disease (AD). This article discusses the biological activity of this compound, including its mechanism of action, potency, selectivity, and associated toxicological findings.
This compound functions by inhibiting BACE1, which is crucial in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease pathology. By inhibiting BACE1, this compound reduces the levels of Aβ in the central nervous system (CNS), thus aiming to mitigate the progression of AD.
Potency and Selectivity
This compound exhibits remarkable potency against BACE1 with an IC50 value of approximately 0.0007 µM, while also showing significant selectivity over BACE2 (IC50 = 0.005 µM) and other aspartyl proteases. The selectivity profile indicates that this compound is more than 1,000-fold selective against cathepsin D (CatD), an enzyme implicated in various off-target effects that can lead to retinal toxicity .
Table 1: Potency and Selectivity of this compound
Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|
BACE1 | 0.0007 | - |
BACE2 | 0.005 | 7.14-fold |
Cathepsin D | >1000 | >1000-fold |
Biological Activity and Efficacy
In preclinical studies, this compound demonstrated significant reductions in Aβ40 levels in cerebrospinal fluid (CSF) and brain tissues after administration. For instance, oral administration at a dose of 10 mg/kg resulted in substantial decreases in Aβ40 concentrations, underscoring its potential efficacy in reducing amyloid burden .
Toxicological Findings
Despite its promising effects on Aβ reduction, this compound has been associated with adverse retinal effects in animal models. Specifically, studies have shown that treatment with this compound leads to retinal thinning and accumulation of autofluorescent granules in the retinal pigment epithelium (RPE). This phenomenon suggests a disruption in phagolysosomal function within RPE cells, raising concerns about the safety profile of the compound .
Case Study: Retinal Toxicity
In a study involving Sprague Dawley rats, this compound was linked to retinal toxicity characterized by:
- Accumulation of autofluorescent granules
- Retinal thinning observed after a one-month treatment period
- Impaired phagolysosomal degradation pathways in RPE cells
These findings prompted further investigations into the compound's safety and led to discussions about potential off-target effects that could impact visual function .
Eigenschaften
IUPAC Name |
(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKFBOARESVMBW-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.